Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
Description
Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate (CAS: 1251010-99-7) is a spirocyclic compound with a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34–272.35 g/mol . Its IUPAC name is tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate, featuring a bicyclic spiro structure comprising a six-membered dioxa ring and a seven-membered diaza ring. The compound is characterized by:
Properties
IUPAC Name |
tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-17-10-13(9-15)8-14-4-6-18-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCIEKBNVVEZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation with Ethyl Bromoacetate
The synthesis begins with the alkylation of tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (compound 1) using ethyl bromoacetate in anhydrous THF. Sodium hydride (NaH) serves as the base, enabling deprotonation of the hydroxyl group and subsequent nucleophilic substitution. Critical parameters include:
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Temperature control : Initial cooling to 0°C prevents exothermic side reactions, followed by reflux at 66°C for 1 hour to complete the alkylation.
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Solvent system : Anhydrous THF ensures optimal solubility of reactants and minimizes hydrolysis.
Representative Data
| Parameter | Value |
|---|---|
| Starting material (1) | 60 g (250 mmol) |
| Ethyl bromoacetate | 54 g (324 mmol) |
| Reaction time | 8 hours at room temperature |
| Crude yield (compound 2) | 98 g (95% mass recovery) |
This step generates compound 2, characterized by a tertiary butyl ester and a newly introduced ethyl acetate side chain.
Step 2: Catalytic Hydrogenation of Cyano Group
Compound 2 undergoes hydrogenation using Raney nickel under 50 psi H₂ at 40°C in ethanol. This step reduces the cyano (-CN) group to a primary amine (-CH₂NH₂), forming compound 3.
Optimization Insights
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Catalyst selection : Raney nickel provides superior activity compared to palladium-based catalysts, avoiding over-reduction byproducts.
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Solvent effects : Ethanol stabilizes the intermediate amine and facilitates hydrogen uptake.
Reaction Metrics
| Parameter | Value |
|---|---|
| H₂ pressure | 50 psi |
| Temperature | 40°C |
| Reaction time | 8 hours |
| Yield (compound 3) | 89–92% |
Post-hydrogenation purification involves extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
Step 3: Cyclization via Sodium Ethoxide
Compound 3 undergoes base-mediated cyclization in ethanol using sodium ethoxide (NaOEt). The reaction forms the spirocyclic oxazolidinone ring (compound 4) through intramolecular nucleophilic attack.
Critical Observations
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Base strength : Sodium ethoxide (pKa ~15.5) ensures complete deprotonation of the amine, driving cyclization.
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Temperature profile : Gradual warming from 0°C to room temperature prevents ring-opening side reactions.
Performance Data
| Parameter | Value |
|---|---|
| NaOEt concentration | 2.5 M in ethanol |
| Reaction time | 8 hours |
| Yield (compound 4) | 85–88% |
Step 4: Borane-Mediated Amide Reduction
The final step employs a borane-dimethyl sulfide (BH₃·SMe₂) complex in THF to reduce the amide group of compound 4 to a tertiary amine, yielding the target compound 5.
Mechanistic Considerations
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Reduction specificity : BH₃·SMe₂ selectively reduces amides without affecting ester functionalities.
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Quenching protocol : Methanol addition safely decomposes excess borane, preventing explosive side reactions.
Operational Parameters
| Parameter | Value |
|---|---|
| BH₃·SMe₂ stoichiometry | 3.0 equivalents |
| Reaction time | 12 hours |
| Temperature | 0°C to room temperature |
| Final yield (compound 5) | 78–82% |
Comparative Analysis of Synthetic Routes
Alternative Method: Reductive Amination
A secondary approach involves reductive amination of keto-esters, though this method suffers from lower yields (45–50%) due to imine oligomerization.
Key Limitations
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Side reactions : Competing aldol condensation reduces spirocycle formation efficiency.
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Catalyst cost : Requires palladium on carbon (Pd/C), increasing production costs by ~30% compared to Raney nickel.
Analytical Characterization Data
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.45–3.70 (m, 8H, OCH₂ and NCH₂), 4.10–4.25 (m, 2H, spiro-CH₂).
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MS (ESI+) : m/z 273.2 [M+H]⁺, matching the theoretical molecular weight of 272.34 g/mol.
Applications in Pharmaceutical Intermediates
The target compound serves as a precursor to kinase inhibitors and neuroactive agents. Its spirocyclic architecture enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug development .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of spirocyclic structures with biological targets, such as enzymes and receptors .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized against related spirocyclic derivatives. Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
Spiro Ring Composition :
- The target compound contains two oxygen atoms (1,8-dioxa) , whereas analogues like CAS 1251010-92-0 feature a single oxygen (8-oxa), altering electron distribution and hydrogen-bonding capacity .
- Substitutions at positions 3, 4, or 11 (e.g., carboxylate, methyl groups) significantly impact steric hindrance and binding affinity in drug-receptor interactions .
Physicochemical Properties :
- Lipophilicity : The XLogP3-AA of 1.6 for the target compound is higher than CAS 1824005-85-7 (XLogP3-AA ~1.2), suggesting better membrane permeability .
- Solubility : Hydrochloride salts (e.g., 11-methyl-3-oxa-7,11-diazaspiro[5.6]dodecane dihydrochloride) exhibit enhanced aqueous solubility compared to free bases .
Synthetic Utility :
- The tert-butyl group serves as a protecting group for amines , enabling selective deprotection in multi-step syntheses .
- Compounds like CAS 1251003-21-0 (position 4 carboxylate) are preferred for generating constrained peptide backbones due to their rigid spiro architecture .
Commercial Availability and Suppliers
Biological Activity
Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate (CAS No. 1251010-99-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 272.34 g/mol
- Structure : The compound features a spirocyclic structure with two nitrogen atoms and two oxygen atoms within its framework.
Antimicrobial Properties
Research has indicated that compounds similar to tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane derivatives exhibit antimicrobial properties. These compounds often disrupt bacterial cell membranes or inhibit essential metabolic pathways. Specific studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. In vitro studies have shown that derivatives of this compound can affect cell proliferation and viability in several cancer cell lines.
Case Studies
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Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.
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Study on Anticancer Activity :
- Objective : To investigate the cytotoxic effects of the compound on breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : The compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours of exposure.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition zone: 15 mm |
| Antimicrobial | Escherichia coli | Disk diffusion | Inhibition zone: 12 mm |
| Anticancer | MCF-7 (breast cancer) | MTT assay | Viability reduced by 40% at 50 µM |
Safety and Handling
The compound is classified with precautionary statements indicating potential hazards such as eye irritation and respiratory issues upon exposure. It is recommended to handle it under controlled conditions, using appropriate personal protective equipment (PPE).
Q & A
Q. How can researchers optimize the multi-step synthesis of tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate to maximize yield and purity?
Methodological Answer:
- Stepwise optimization : Use fractional factorial designs to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) in each synthetic step. For example, coupling reactions may require precise stoichiometric control, while cyclization steps might need rigorous pH monitoring .
- Analytical validation : Employ HPLC-MS at each intermediate stage to track byproduct formation and adjust purification protocols (e.g., silica gel chromatography vs. recrystallization) .
- Scale-up considerations : Maintain consistent stirring rates and cooling gradients during exothermic steps to prevent decomposition .
Q. What advanced spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for high-resolution refinement of the spirocyclic core, focusing on torsional angles and hydrogen-bonding networks to confirm the 1,8-dioxa-4,11-diazaspiro[5.6]dodecane framework .
- Multinuclear NMR : Assign and signals using DEPT-135 and HSQC experiments to distinguish between oxygen and nitrogen atoms in the heterocyclic rings. Pay attention to coupling constants to validate ring conformations .
- IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm) to confirm the integrity of the tert-butyl carboxylate group .
Q. What are the best practices for evaluating the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Accelerated stability studies : Use DOE to design stress tests (40–80°C, pH 2–12) and quantify degradation products via LC-MS. For example, acidic conditions may hydrolyze the spirocyclic ethers, while basic conditions could cleave the carboxylate ester .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard lab conditions (25°C, pH 7) based on high-temperature degradation data .
- Moisture control : Store the compound in anhydrous environments with molecular sieves, as water can catalyze ring-opening reactions in diazaspiro systems .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this spirocyclic compound?
Methodological Answer:
- Reaction pathway prediction : Use density functional theory (DFT) to calculate activation energies for proposed mechanisms (e.g., nucleophilic ring-opening at the diaza sites). Compare with experimental kinetic data to validate computational models .
- Solvent effects : Apply COSMO-RS simulations to predict solvation energies and optimize reaction solvents (e.g., DMF vs. THF) for selectivity in derivatization reactions .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications that enhance binding affinity .
Q. What strategies are recommended for analyzing contradictory data between NMR and X-ray crystallography results for this compound?
Methodological Answer:
- Dynamic effects analysis : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies between solution-state NMR and solid-state crystallography .
- Hirshfeld surface analysis : Compare crystallographic packing forces (e.g., π-stacking, hydrogen bonds) with NMR-derived NOE contacts to identify intermolecular interactions that stabilize specific conformations .
- Cross-validation : Use quantum crystallography (e.g., X-ray wavefunction refinement) to reconcile electron density maps with NMR chemical shifts .
Q. How can the design of experiments (DoE) approach improve the efficiency of reaction condition screening for derivatives of this compound?
Methodological Answer:
- Screening via Plackett-Burman designs : Test 7–10 variables (e.g., catalysts, solvents, temperatures) in 12–16 experiments to identify key factors affecting yield in derivatization reactions .
- Response surface optimization : Apply central composite designs to refine optimal conditions for introducing substituents at the diaza or dioxa positions .
- Robustness testing : Use Monte Carlo simulations to assess the impact of ±5% variations in reagent concentrations on reaction reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
